molecular formula C18H22N2O3S B2800424 N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE CAS No. 1797640-37-9

N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2800424
CAS No.: 1797640-37-9
M. Wt: 346.45
InChI Key: NGZSMVBZRIQLFW-UHFFFAOYSA-N
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Description

N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a methoxy group, and a methylthiophenyl group, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the individual components. The dimethylphenyl group can be synthesized through Friedel-Crafts alkylation, while the methoxy group can be introduced via methylation reactions. The methylthiophenyl group is often synthesized through thiophene functionalization reactions.

The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of oxalyl chloride with the appropriate amines under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethylphenyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(5-methylthiophen-2-yl)oxalamide
  • N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Uniqueness

N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-(3,4-DIMETHYLPHENYL)-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H24_{24}N2_{2}O2_{2}S
  • Molecular Weight : 336.46 g/mol
  • LogP : 3.71
  • Polar Surface Area : 86 Ų
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 2

The compound's mechanism of action is not fully elucidated but is believed to involve interactions with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exert its effects through modulation of neurotransmitter systems or inhibition of certain enzymatic activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays measuring DPPH radical scavenging activity demonstrated that the compound effectively neutralizes free radicals, indicating potential protective effects against oxidative stress-related damage .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed promising results with IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT116 cells, comparable to established chemotherapeutics like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects, possibly related to its antioxidant capacity. In models of neurodegeneration, the compound demonstrated a reduction in neuronal cell death and inflammation markers . This positions it as a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Study on Antioxidant Activity :
    • Researchers assessed the DPPH radical scavenging activity of the compound at various concentrations.
    • Results indicated a dose-dependent increase in antioxidant activity, with significant effects observed at concentrations above 50 μg/mL.
  • Anticancer Study :
    • A study compared the efficacy of this compound with standard chemotherapy agents.
    • The compound exhibited superior antiproliferative effects in vitro, warranting further exploration in vivo.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-11-5-7-14(9-12(11)2)20-18(22)17(21)19-10-15(23-4)16-8-6-13(3)24-16/h5-9,15H,10H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZSMVBZRIQLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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